(S)-3-(4-(Benzyloxy)phenyl)-2-butyramidopropanoic acid

Beschreibung

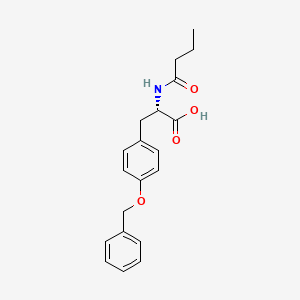

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-(butanoylamino)-3-(4-phenylmethoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-2-6-19(22)21-18(20(23)24)13-15-9-11-17(12-10-15)25-14-16-7-4-3-5-8-16/h3-5,7-12,18H,2,6,13-14H2,1H3,(H,21,22)(H,23,24)/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVWDDCYQOYKQN-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-(Benzyloxy)phenyl)-2-butyramidopropanoic acid typically involves multiple steps, starting from commercially available precursors One common route involves the protection of the phenol group with a benzyl group, followed by the formation of the butyramido group through amide bond formation

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-(4-(Benzyloxy)phenyl)-2-butyramidopropanoic acid can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

Reduction: The amide group can be reduced to an amine under specific conditions.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitrated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-3-(4-(Benzyloxy)phenyl)-2-butyramidopropanoic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (S)-3-(4-(Benzyloxy)phenyl)-2-butyramidopropanoic acid involves its interaction with specific molecular targets. The benzyloxy group can engage in π-π interactions with aromatic residues in proteins, while the butyramido group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Molecular Properties

The compound’s structural analogs differ primarily in the amide side chain and aromatic substituents, which influence solubility, stability, and biological activity. Key examples include:

Key Observations :

Biologische Aktivität

(S)-3-(4-(Benzyloxy)phenyl)-2-butyramidopropanoic acid is a compound of interest in pharmacological research, particularly for its potential therapeutic effects. This article examines its biological activity, focusing on its mechanisms, efficacy, and possible applications in treating metabolic disorders.

Chemical Structure and Properties

- Chemical Formula : C16H19NO3

- Molecular Weight : 273.33 g/mol

- CAS Number : 172992-35-7

The compound features a benzyloxy group attached to a phenyl ring, contributing to its lipophilicity and potential bioactivity.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Dipeptidyl Peptidase IV (DPP-IV) : This enzyme plays a crucial role in glucose metabolism by inactivating incretin hormones. Inhibition of DPP-IV can enhance insulin secretion and lower blood glucose levels.

- Activation of Peroxisome Proliferator-Activated Receptors (PPARs) : Particularly PPARδ, which is involved in lipid metabolism and insulin sensitivity.

- Multitarget Effects : The compound has been shown to interact with multiple biological targets, enhancing its therapeutic potential for conditions like diabetes mellitus.

Hypoglycemic Effects

A study conducted on C57BL/6 mice with metabolic disorders demonstrated that this compound significantly reduced blood glucose levels. The findings suggest that the compound functions as a bifunctional multitarget hypoglycemic agent, effectively lowering insulin resistance and mimicking incretin effects .

Lipid Metabolism

In addition to its hypoglycemic properties, the compound showed favorable effects on lipid profiles in treated mice. It was observed to normalize lipid metabolism, which is crucial for managing conditions associated with obesity and type 2 diabetes .

Experimental Models

- C57BL/6 Mice Study :

- Objective : Evaluate the hypoglycemic and lipid-normalizing effects.

- Results : After 14 days of treatment, significant reductions in blood glucose and improvements in liver function were noted. The compound exhibited a pronounced effect on insulin resistance markers.

- : The study supports the potential use of this compound as a therapeutic agent for diabetes management.

Comparative Analysis with Other Compounds

| Compound Name | Mechanism of Action | Hypoglycemic Effect | Lipid Normalization |

|---|---|---|---|

| This compound | DPP-IV Inhibition, PPAR Activation | Significant | Significant |

| Vildagliptin | DPP-IV Inhibition | Moderate | No effect on liver fatty degeneration |

| Metformin | AMPK Activation | Significant | Moderate |

The comparative analysis highlights the superior multitarget effects of this compound over other known treatments.

Future Directions

Further research is warranted to explore the full spectrum of biological activities and mechanisms associated with this compound. Potential areas include:

- Long-term toxicity studies.

- Clinical trials to evaluate efficacy in human populations.

- Exploration of synergistic effects with other antidiabetic agents.

Q & A

Basic: What are the optimal synthetic routes and conditions for preparing (S)-3-(4-(Benzyloxy)phenyl)-2-butyramidopropanoic acid?

Answer:

The synthesis involves multi-step organic reactions, including protection/deprotection of functional groups and stereochemical control. A common approach includes:

- Step 1: Coupling of (S)-2-aminopropanoic acid derivatives with 4-(benzyloxy)phenyl groups using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane to form the amide bond .

- Step 2: Deprotection of tert-butoxycarbonyl (Boc) groups under acidic conditions (e.g., TFA) while preserving stereochemistry.

- Step 3: Purification via preparative HPLC or column chromatography to achieve >95% purity.

Key solvents include THF/water mixtures for hydrolysis and dichloromethane for coupling reactions. Reaction monitoring via TLC and NMR ensures intermediate fidelity .

Advanced: How can stereochemical integrity be maintained during the synthesis of the (S)-configured compound?

Answer:

Stereochemical challenges arise during amide bond formation and Boc deprotection. Strategies include:

- Chiral Auxiliaries: Use of (S)-Boc-protected amino acids to prevent racemization during coupling .

- Low-Temperature Reactions: Conducting reactions at 0–4°C to minimize epimerization.

- Stereochemical Monitoring: Regular chiral HPLC analysis with columns like Chiralpak® IA/IB to confirm enantiomeric excess (>99%) .

- Catalytic Control: Employing asymmetric catalysis (e.g., Pd or Rh complexes) for critical steps, though this requires optimization for specific substrates .

Basic: What analytical techniques are recommended for validating the purity and structure of this compound?

Answer:

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases: acetonitrile/water (0.1% TFA) gradients .

- NMR: 1H and 13C NMR to confirm benzyloxy phenyl protons (δ 7.2–7.4 ppm) and amide carbonyls (δ ~170 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) for exact mass verification (expected [M+H]+: ~386.18 g/mol) .

Advanced: How can co-elution issues in HPLC be resolved for structurally similar impurities?

Answer:

- Mobile Phase Optimization: Adjust pH (e.g., 2.5–3.5 with formic acid) or use ion-pair reagents (e.g., TFA) to enhance separation .

- 2D-LC: Employ orthogonal chromatography (e.g., HILIC followed by reverse-phase) for complex mixtures.

- LC-MS/MS: Utilize tandem mass spectrometry to differentiate impurities via fragmentation patterns .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane) .

- Respiratory Protection: Use NIOSH-certified respirators (e.g., P95) if airborne particulates are detected .

- Waste Disposal: Neutralize acidic/basic waste before disposal and avoid drain release .

Advanced: How can pharmacokinetic studies be designed to assess absorption and metabolism?

Answer:

- In Vivo Models: Administer radiolabeled (14C) compound to rodents, followed by LC-MS/MS analysis of plasma, urine, and feces to track metabolites .

- In Vitro Assays: Use hepatic microsomes or hepatocytes to identify cytochrome P450-mediated metabolism.

- Tissue Distribution: Autoradiography or MALDI imaging to map compound localization in tissues .

Basic: What storage conditions ensure long-term stability of the compound?

Answer:

- Temperature: Store at –20°C in amber vials to prevent light-induced degradation.

- Humidity Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the amide bond.

- Solvent: Lyophilize and store as a solid; reconstitute in anhydrous DMSO for short-term use .

Advanced: How can degradation pathways be elucidated under varying pH and temperature conditions?

Answer:

- Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and thermal (40–60°C) conditions.

- LC-HRMS: Identify degradation products (e.g., benzyl alcohol from benzyloxy cleavage) and propose pathways via fragmentation patterns .

- Kinetic Modeling: Use Arrhenius plots to predict shelf-life under accelerated storage conditions .

Advanced: How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism)?

Answer:

- Assay Validation: Confirm target specificity using knockout cell lines or competitive binding assays with known inhibitors .

- Dose-Response Curves: Perform IC50/EC50 comparisons across multiple assays (e.g., fluorescence polarization vs. SPR).

- Structural Analysis: Use molecular docking (e.g., AutoDock Vina) to identify binding site discrepancies between enzyme and receptor targets .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.